molecular formula C18H15N5O3S B11177932 methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate

methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate

Cat. No.: B11177932
M. Wt: 381.4 g/mol
InChI Key: DHEIEFKGGUARSH-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the triazole ring: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, forming the 1,2,4-triazole moiety.

    Attachment of the thienyl group: The thienyl group can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: It is used as a probe to study various biological processes and pathways, particularly those involving the naphthyridine and triazole moieties.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine Derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.

    Triazole-Containing Compounds: Compounds with the 1,2,4-triazole moiety are known for their diverse biological activities and are used in various therapeutic applications.

    Thienyl-Substituted Compounds: These compounds contain the thienyl group and are studied for their unique chemical and biological properties.

Uniqueness

Methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate is unique due to its combination of the naphthyridine, triazole, and thienyl moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C18H15N5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 1,3-dimethyl-8-oxo-7-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)-2,7-naphthyridine-4-carboxylate

InChI

InChI=1S/C18H15N5O3S/c1-9-13-11(14(10(2)19-9)17(25)26-3)6-7-23(16(13)24)18-20-15(21-22-18)12-5-4-8-27-12/h4-8H,1-3H3,(H,20,21,22)

InChI Key

DHEIEFKGGUARSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)C)C(=O)OC)C=CN(C2=O)C3=NNC(=N3)C4=CC=CS4

Origin of Product

United States

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